
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide, also known as GSK2330672, is a novel small-molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Compounds containing a thiazole ring have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives have been shown to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets likely involves the formation of hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Thiazole derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been shown to inhibit the activity of tyrosine kinases , which play a key role in cell signaling pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound may have good bioavailability
Result of Action
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic profile, and ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the development and application of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide. These include the evaluation of its efficacy and safety in clinical trials for various diseases, the identification of biomarkers for patient selection and response prediction, and the development of combination therapies with other drugs to enhance its therapeutic effects. In addition, further studies are needed to understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of this compound, and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a promising small-molecule inhibitor that has shown potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of this compound and to develop it into a safe and effective treatment for patients.
Méthodes De Synthèse
The synthesis method of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide involves the reaction of 4-(pyridin-3-yl)thiazol-2-amine with 4-(bromomethyl)piperidine hydrochloride in the presence of a base, followed by the reaction with methanesulfonyl chloride to yield the final product. This synthesis method has been optimized to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of tumor cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-22(19,20)17-12-4-7-18(8-5-12)14-16-13(10-21-14)11-3-2-6-15-9-11/h2-3,6,9-10,12,17H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHKVLBUEQUPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)C2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2792136.png)
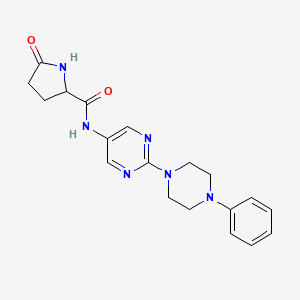
amine](/img/structure/B2792139.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)
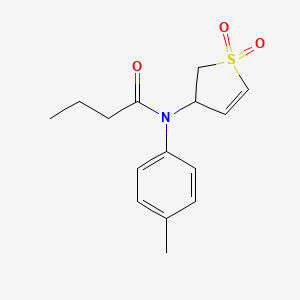
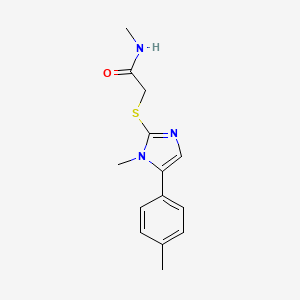

![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)
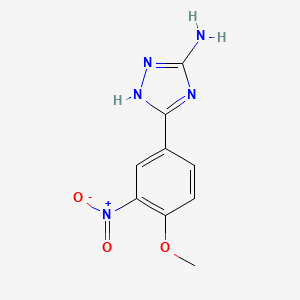


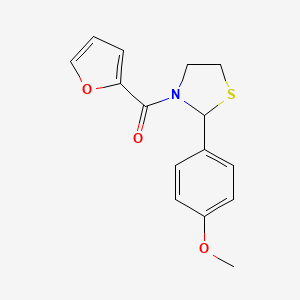

![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)